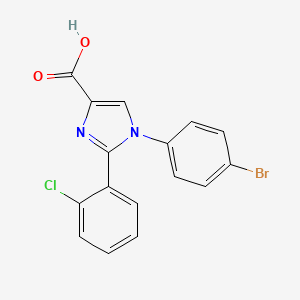

1-(4-Bromophenyl)-2-(2-chlorophenyl)-1H-imidazole-4-carboxylic acid

Descripción

1-(4-Bromophenyl)-2-(2-chlorophenyl)-1H-imidazole-4-carboxylic acid is a halogen-substituted imidazole derivative featuring a carboxylic acid group at position 4 of the heterocyclic core. The compound is distinguished by its 4-bromophenyl and 2-chlorophenyl substituents at positions 1 and 2 of the imidazole ring, respectively. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Propiedades

Número CAS |

918350-01-3 |

|---|---|

Fórmula molecular |

C16H10BrClN2O2 |

Peso molecular |

377.62 g/mol |

Nombre IUPAC |

1-(4-bromophenyl)-2-(2-chlorophenyl)imidazole-4-carboxylic acid |

InChI |

InChI=1S/C16H10BrClN2O2/c17-10-5-7-11(8-6-10)20-9-14(16(21)22)19-15(20)12-3-1-2-4-13(12)18/h1-9H,(H,21,22) |

Clave InChI |

RWIMNJDRQNSHOM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C2=NC(=CN2C3=CC=C(C=C3)Br)C(=O)O)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-(2-chlorophenyl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Substitution Reactions: The bromine and chlorine atoms are introduced through electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where phenol derivatives react with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Bromophenyl)-2-(2-chlorophenyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that imidazole derivatives exhibit anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies show that it can induce apoptosis in various cancer cell lines, making it a potential candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Enzyme Inhibition

1-(4-Bromophenyl)-2-(2-chlorophenyl)-1H-imidazole-4-carboxylic acid has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it shows promise as an inhibitor of enzymes related to cancer metastasis and inflammation, which could lead to novel therapeutic strategies .

Case Study 1: Anticancer Mechanism

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various imidazole derivatives and tested their activity against breast cancer cell lines. The results indicated that the compound effectively inhibited cell growth through apoptosis pathways, highlighting its potential as a lead compound for anticancer drug development .

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of several imidazole derivatives, including 1-(4-Bromophenyl)-2-(2-chlorophenyl)-1H-imidazole-4-carboxylic acid. The study found that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its utility in formulating new antimicrobial therapies .

Mecanismo De Acción

The mechanism of action of 1-(4-Bromophenyl)-2-(2-chlorophenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The presence of bromine and chlorine atoms enhances its binding affinity and specificity. The imidazole ring can interact with metal ions, influencing various biochemical pathways.

Comparación Con Compuestos Similares

1-(4-Bromophenyl)-5-phenyl-1H-imidazole-4-carboxylic Acid (Compound 10f)

- Structure : Bromophenyl at position 1, phenyl at position 5.

- Data : Yield (63%), 1H NMR (δ 8.06 for 2-CH), HRMS [M+H]+: 343.0089 (calc. 343.0077).

- Comparison : The absence of the 2-chlorophenyl group reduces steric hindrance compared to the target compound. The phenyl group at position 5 may enhance π-π stacking interactions in crystallization .

1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic Acid

1-(2-Bromophenyl)-1H-imidazole-4-carboxylic Acid

- Structure : Bromophenyl at position 1 (meta-substitution).

- Data : Molecular weight 267.1 g/mol, purity 99%.

Halogen and Substituent Position Effects

- Electron-Withdrawing Effects : Bromine and chlorine substituents enhance the acidity of the carboxylic acid group. The target compound’s 2-chlorophenyl group may further stabilize the deprotonated form via resonance .

- Positional Isomerism : Moving the bromine from para (target compound) to meta () or ortho () positions alters crystal packing and intermolecular interactions, as seen in hydrogen-bonding patterns .

Heterocycle Variants

1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic Acid

1-Benzyl-4-chloro-2-(4-bromophenyl)-1H-imidazole-5-carbaldehyde

- Structure : Benzyl group at position 1, aldehyde at position 5.

- Data : Molecular weight 375.65 g/mol.

Actividad Biológica

1-(4-Bromophenyl)-2-(2-chlorophenyl)-1H-imidazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of 1-(4-bromophenyl)-2-(2-chlorophenyl)-1H-imidazole-4-carboxylic acid typically involves several key steps, including the formation of imidazole derivatives through cycloaddition reactions. Recent studies have demonstrated efficient synthetic routes that yield high purity and yield of the target compound. For instance, a novel method using ethyl isocyanoacetate in the presence of specific catalysts has been reported to facilitate the formation of various imidazole derivatives, including those with substituted phenyl groups .

Antiviral Activity

The compound has shown promising antiviral properties, particularly against HIV-1 integrase (IN). In a recent study, several derivatives were tested for their ability to inhibit the interaction between HIV-1 IN and LEDGF/p75, a crucial interaction for viral replication. The results indicated that some derivatives exhibited over 50% inhibition rates, with the most potent compounds achieving up to 89% inhibition . The biological evaluation included cytotoxicity assays, where compounds with high antiviral activity were also assessed for their toxicity levels.

| Compound | % Inhibition | CC50 (µM) |

|---|---|---|

| 10e | 83 | >200 |

| 11e | 89 | 50.4 |

| 11h | 45 | 158.4 |

Anticancer Activity

In addition to antiviral effects, imidazole derivatives have been explored for their anticancer potential. The mechanism often involves modulation of cell signaling pathways and induction of apoptosis in cancer cells. Specific studies have highlighted the ability of certain imidazole derivatives to inhibit tumor growth in vitro and in vivo models .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how structural modifications affect biological activity. Substituents on the phenyl rings significantly influence both the potency and selectivity of these compounds. For example, the presence of halogen substituents (like bromine and chlorine) has been associated with enhanced biological activity due to their electronic effects on the imidazole ring .

Key Findings

- Halogen Substitution : Compounds with bromine or chlorine substituents showed increased activity against viral targets.

- Hydrogen Bonding : The ability to form hydrogen bonds with amino acid residues in target proteins was identified as a critical factor for activity.

- Lipophilicity : The lipophilic nature of certain derivatives correlates with improved membrane permeability and bioavailability .

Case Studies

Several case studies have been conducted to evaluate the efficacy of 1-(4-bromophenyl)-2-(2-chlorophenyl)-1H-imidazole-4-carboxylic acid in various biological contexts:

- HIV-1 Integrase Inhibition : A study involved testing a series of derivatives against HIV-1 IN, revealing that modifications at the N-site and 5-position significantly enhanced inhibitory effects.

- Cancer Cell Line Studies : In vitro assays on various cancer cell lines demonstrated that certain derivatives induced apoptosis and inhibited proliferation more effectively than standard chemotherapeutics.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Bromophenyl)-2-(2-chlorophenyl)-1H-imidazole-4-carboxylic acid, considering substituent reactivity?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Prepare the imidazole core via condensation of substituted benzaldehyde derivatives with ammonium acetate, followed by cyclization.

- Step 2 : Introduce the 4-bromophenyl and 2-chlorophenyl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, ensuring regioselectivity by optimizing reaction temperature (80–120°C) and catalyst (e.g., Pd(PPh₃)₄) .

- Step 3 : Carboxylic acid functionalization can be achieved through hydrolysis of a methyl ester precursor using NaOH/EtOH under reflux.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to isolate the final product.

Key Consideration : Monitor steric hindrance from the 2-chlorophenyl group, which may slow coupling reactions; use excess boronic acid derivatives to drive completion .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound's structure?

- Methodological Answer :

- ¹H/¹³C NMR :

- Expected Signals :

| Proton Environment | δ (ppm) Range |

|---|---|

| Imidazole H (C4) | 7.8–8.2 |

| Aromatic H (Br/Cl-substituted) | 7.2–7.6 (doublets for para-Br; meta/ortho-Cl coupling) |

| Carboxylic Acid (-COOH) | ~12.5 (broad) |

- Use DMSO-d₆ as a solvent to observe the carboxylic proton .

- IR Spectroscopy :

- Look for peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch from -COOH) .

- Mass Spectrometry (ESI-MS) :

- Expected [M-H]⁻ ion at m/z ≈ 377 (C₁₆H₁₀BrClN₂O₂⁻). Confirm isotopic patterns for Br (1:1 ratio for M/M+2) and Cl (3:1 for M/M+2) .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can SHELX programs address them?

- Methodological Answer :

- Challenges :

- Disorder in Aromatic Substituents : The 2-chlorophenyl group may exhibit rotational disorder, complicating electron density maps.

- Twinned Crystals : Common in imidazole derivatives due to hydrogen bonding; requires careful data integration .

- Solutions :

- Use SHELXT for initial structure solution via dual-space algorithms, followed by SHELXL for refinement with anisotropic displacement parameters.

- Apply TWIN/BASF commands in SHELXL to model twinning. For disorder, split occupancy refinement (e.g., PART 1/2) and restrain bond distances using ISOR/DFIX .

Example : A related bromophenyl-imidazole structure (Acta Cryst. E, 2014) resolved disorder by refining two conformers at 60:40 occupancy .

Q. How can hydrogen bonding patterns in the crystal lattice be analyzed to predict solubility and stability?

- Methodological Answer :

- Graph Set Analysis : Use WinGX/ORTEP to visualize hydrogen bonds (e.g., carboxylic acid O-H⋯Nimidazole). Assign graph sets (e.g., ) to classify motifs .

- Solubility Prediction : Strong O-H⋯N bonds (2.6–2.8 Å) suggest low solubility in non-polar solvents.

- Thermal Stability : Layered hydrogen-bonded networks (e.g., chains or sheets) correlate with higher melting points. Calculate packing coefficients with PLATON to assess density .

Q. How to resolve data contradictions between computational models (DFT) and experimental crystallographic data for this compound?

- Methodological Answer :

- Step 1 : Optimize the DFT geometry (e.g., B3LYP/6-311+G(d,p)) and compare bond lengths/angles with X-ray data. Discrepancies >0.05 Å suggest missing crystal packing effects .

- Step 2 : Perform Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C-H⋯π contacts) not modeled in DFT.

- Step 3 : Refine the computational model by including solvent molecules or applying periodic boundary conditions (VASP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.